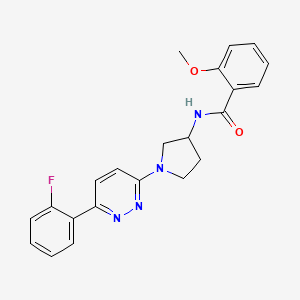
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-2-methoxybenzamide, also known as FPYMB, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Radiolabeled Nonpeptide Angiotensin II Antagonist for Receptor Imaging
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-2-methoxybenzamide, as part of the compounds like [11C]L-159,884, demonstrates its application in medical imaging, specifically in angiotensin II, AT1 receptor imaging. These radiolabeled nonpeptide angiotensin II antagonists have been prepared and used to study the AT1 receptor, showcasing a potential for diagnostic applications in identifying cardiovascular diseases through imaging techniques (Hamill et al., 1996).
Pharmacokinetic Uncertainty and Human Studies
The molecule forms part of compounds that have been used to address human pharmacokinetic uncertainty, demonstrating a practical approach in drug development. Through pharmacokinetic simulation and alternative first-in-human paradigms, it contributed to understanding and predicting human pharmacokinetics better, facilitating drug development and safety assessments (Harrison et al., 2012).
Antagonist for 5-HT1A Receptors Study
It has been involved in the synthesis and evaluation of radiolabeled antagonists for studying 5-HT1A receptors with PET imaging. This application emphasizes its role in neuroscientific research, aiding in the understanding of serotonergic neurotransmission and potential therapeutic targets for psychiatric disorders (Plenevaux et al., 2000).
MET Kinase Inhibitor for Cancer Therapy
In cancer research, derivatives of this compound, like BMS-777607, have been discovered as selective inhibitors of the Met kinase superfamily. This highlights its potential application in developing new cancer therapies, particularly in targeting specific pathways involved in tumor growth and metastasis (Schroeder et al., 2009).
c-MET Inhibitors for Cancer Treatment
Further expanding its application in oncology, some compounds, including this molecule, have been identified as novel c-MET inhibitors with potent anticancer activity. This underscores its significance in discovering new therapeutic agents for treating malignancies associated with the cellular mesenchymal-epithelial transition factor (c-MET) (Jiang et al., 2016).
Propiedades
IUPAC Name |
N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-29-20-9-5-3-7-17(20)22(28)24-15-12-13-27(14-15)21-11-10-19(25-26-21)16-6-2-4-8-18(16)23/h2-11,15H,12-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLZUULWYLHQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2576388.png)
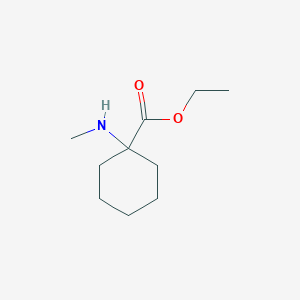

![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide](/img/structure/B2576392.png)

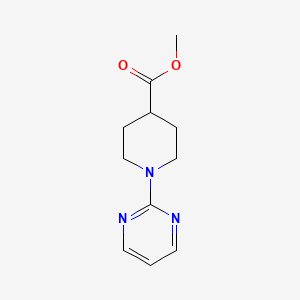
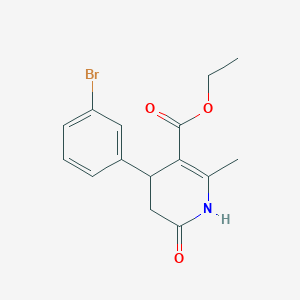
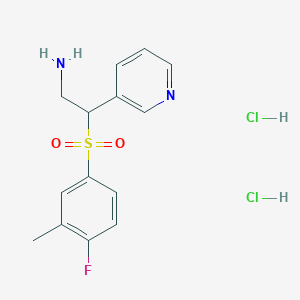

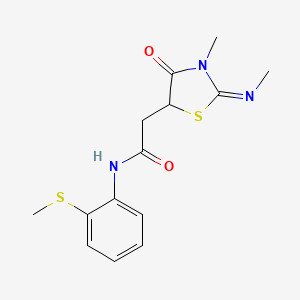
![5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2576403.png)
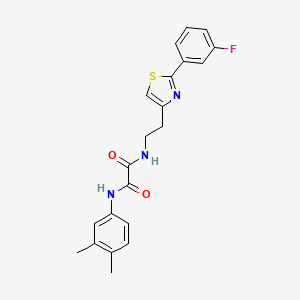
![4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol](/img/structure/B2576407.png)
